1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine
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Overview
Description
1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine is an organic compound with the molecular formula C12H17NO2S. It is characterized by a cyclobutane ring attached to a methanamine group, with a phenyl ring substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine typically involves the reaction of cyclobutanemethanamine with a methylsulfonyl-substituted phenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
1-Phenyl-3-methyl-5-pyrazolone: Used in medicinal chemistry for its antioxidant properties.
Uniqueness: 1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
[1-(3-methylsulfonylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 |
InChI Key |
XOCWFVUNGNDBBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)CN |
Origin of Product |
United States |
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